n-Benzyl oxymethyl-4-nitro-imidazole
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Overview
Description
The compound "n-Benzyl oxymethyl-4-nitro-imidazole" is not directly mentioned in the provided papers, but the papers do discuss various imidazole derivatives and their synthesis, properties, and applications. Imidazole derivatives are a class of compounds that have garnered interest due to their diverse biological activities, including anticonvulsant properties as seen in N-(benzoylalkyl)imidazoles and N-(omega-phenyl-omega-hydroxyalkyl)imidazoles .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One efficient approach for synthesizing benzimidazoles involves the Na2S2O4 reduction of o-nitroanilines in the presence of aldehydes, which can also be applied to the synthesis of other imidazole-containing heterocycles . Another method includes the use of p-toluenesulfonic acid (p-TSA) in ethanol at elevated temperatures to synthesize N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives . Additionally, iron(III)-catalyzed synthesis offers a [3+2] cycloaddition reaction of nitroolefins and N-aryl benzamidines to create multi-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often studied using X-ray diffraction methods. For instance, the crystal structures of mixed-ligand copper(II) complexes with N-(p-nitrobenzyl)iminodiacetic acid (NBIDA) and imidazole have been characterized, revealing various π,π-interactions which contribute to molecular recognition processes . The molecular recognition pathway in these complexes is influenced by the presence of a non-coordinating N-substituent in the IDA-like ligand and the chelation of Cu(II) by an aromatic α,α′-diimine .
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For example, N-(4-imidazolylmethyl)benzohydroxamic acid, a bifunctional catalyst synthesized from benzohydroxamic acid and chloromethylimidazole, can catalyze the hydrolysis of p-nitrophenyl acetate . The reaction proceeds via the formation of the acetyl hydroxamate and its subsequent decomposition, with the imidazole group enhancing the efficiency of water attack on the acetyl hydroxamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the presence of functional groups. The crystalline forms of imidazole/benzimidazole salts with carboxylic acids exhibit strong N-H⋯O and O-H⋯O hydrogen bonds, which are crucial for the formation of organic salts and contribute to the creation of supramolecular arrays with 1D–3D structures . The strength and directionality of these hydrogen bonds are significant in determining the properties of these compounds .
Scientific Research Applications
Spectroscopic and Computational Studies
- Electrochemical Behavior : n-Benzyl oxymethyl-4-nitro-imidazole and similar compounds exhibit interesting electrochemical properties. For instance, 2-(4-Nitrophenyl)-1H-benzo[d]imidazole (4-NBI) has been studied for its electrochemical reduction in dimethyl sulphoxide media, revealing multi-step reductions and interactions with cationic surfactants (Datta et al., 2016).
Catalysis
- Aerobic Oxidation of Benzylic Alcohols : Research indicates that certain imidazole derivatives, including those containing nitro-imidazole groups, can catalyze the oxidation of benzylic alcohols to aldehydes, a process of significant interest in organic synthesis (Jain et al., 2016).
Interaction with Metals
- Complex Formation : Studies have explored how nitro-imidazoles interact with various metals, forming complexes with potential applications in molecular recognition and crystal building (Sánchez-Moreno et al., 2003).
Polymer Chemistry
- Graft Polymer Synthesis : Imidazole derivatives have been used in creating multi-functional linear dithioate-functional polymers, indicating their usefulness in controlled radical polymerization processes (Carter et al., 2007).
Fluorescent Chemosensors
- Detection of Nitroaromatic Explosives : Benzimidazole derivatives, similar in structure to n-Benzyl oxymethyl-4-nitro-imidazole, have been designed as fluorescent chemosensors for detecting nitroaromatic explosives like picric acid (Xiong et al., 2014).
Synthetic Chemistry
- Diverse Synthesis Applications : The compound and its analogs have been used in various synthetic chemistry applications, including the creation of novel imidazo[4,5-b]pyridin-5-ones, highlighting its utility in diverse synthetic routes (Vanelle et al., 2004).
Safety and Hazards
properties
IUPAC Name |
4-nitro-1-(phenylmethoxymethyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYYOUBDOAQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373463 |
Source
|
Record name | n-benzyl oxymethyl-4-nitro-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl oxymethyl-4-nitro-imidazole | |
CAS RN |
669713-66-0 |
Source
|
Record name | 4-Nitro-1-[(phenylmethoxy)methyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-benzyl oxymethyl-4-nitro-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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